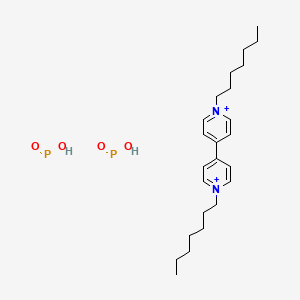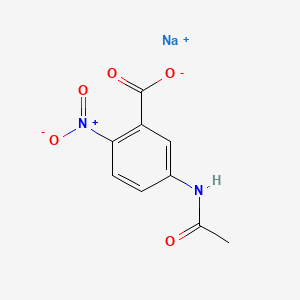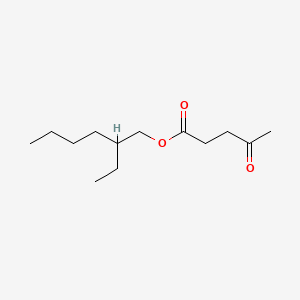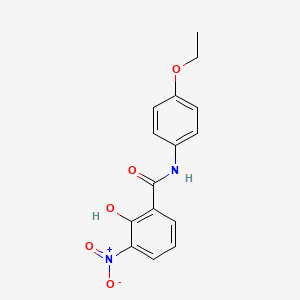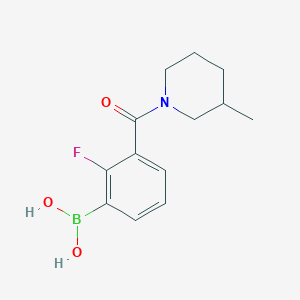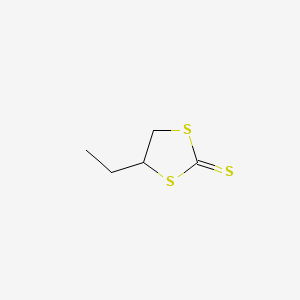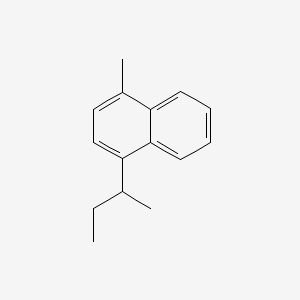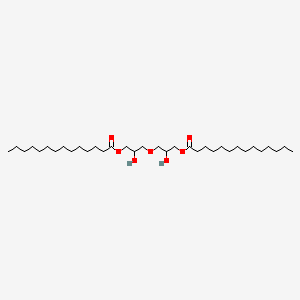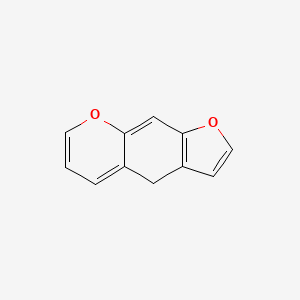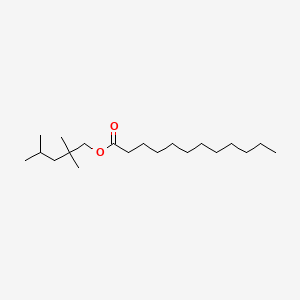
2,2,4-Trimethylpentyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylpentyl laurate, also known as dodecanoic acid 2,2,4-trimethylpentyl ester, is an organic compound with the molecular formula C20H40O2 and a molecular weight of 312.53 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
2,2,4-Trimethylpentyl laurate can be synthesized through the esterification of lauric acid with 2,2,4-trimethylpentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester . Industrial production methods may involve continuous processes with optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
2,2,4-Trimethylpentyl laurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert it back to its alcohol and acid components.
Applications De Recherche Scientifique
2,2,4-Trimethylpentyl laurate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: It is used in the formulation of biological assays and as a component in cell culture media.
Medicine: It is investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethylpentyl laurate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release lauric acid and 2,2,4-trimethylpentanol, which can then participate in various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as its role in drug delivery or as a plasticizer .
Comparaison Avec Des Composés Similaires
2,2,4-Trimethylpentyl laurate can be compared with other similar compounds such as:
Methyl laurate: Another ester of lauric acid, but with methanol instead of 2,2,4-trimethylpentanol.
Ethyl laurate: Similar to methyl laurate but with ethanol.
2,2,4-Trimethylpentyl palmitate: An ester of palmitic acid with 2,2,4-trimethylpentanol. The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specific applications.
Propriétés
Numéro CAS |
71672-90-7 |
|---|---|
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2,2,4-trimethylpentyl dodecanoate |
InChI |
InChI=1S/C20H40O2/c1-6-7-8-9-10-11-12-13-14-15-19(21)22-17-20(4,5)16-18(2)3/h18H,6-17H2,1-5H3 |
Clé InChI |
AOVJXHIIJRHNOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(C)(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


